5-Lipoxygenase Inhibitory Activity: 1-Benzyl-3-fluoropyrrolidine vs. In-Class Prolyl Oligopeptidase Inhibitor Potency
In a ChEMBL-deposited assay, 1-benzyl-3-fluoropyrrolidine was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 μM and showed no significant activity (NS) [1]. This negative result contrasts with the potent prolyl oligopeptidase inhibition (Kᵢ = 0.8 nM) reported for the closely related derivative N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine [2], indicating that the 3-fluoropyrrolidine scaffold's biological activity is highly context-dependent and that 1-benzyl-3-fluoropyrrolidine lacks the extended peptidic functionality required for protease active site engagement.
| Evidence Dimension | 5-Lipoxygenase inhibition at 100 μM |
|---|---|
| Target Compound Data | No significant activity (NS) |
| Comparator Or Baseline | N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine: Kᵢ = 0.8 nM against prolyl oligopeptidase |
| Quantified Difference | Target compound inactive at 100 μM vs. comparator with sub-nanomolar Kᵢ (difference >100,000-fold in effective concentration) |
| Conditions | RBL-1 cell-based 5-lipoxygenase assay at 100 μM (target); purified human platelet prolyl oligopeptidase (comparator) |
Why This Matters
This negative data establishes that 1-benzyl-3-fluoropyrrolidine does not possess intrinsic 5-lipoxygenase inhibitory activity at high concentration, preventing misallocation of resources toward this target.
- [1] ChEMBL. CHEMBL620010: Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
- [2] Goossens F, et al. Development and evaluation of peptide-based prolyl oligopeptidase inhibitors. Introduction of N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine as a lead in inhibitor design. Eur J Biochem. 1997;250(1):177-183. View Source
